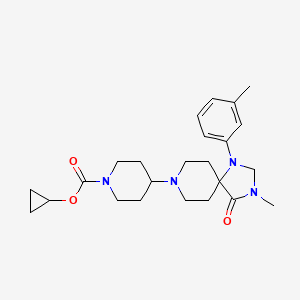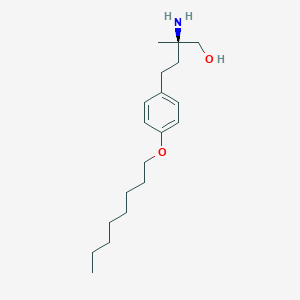
(2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol is an organic compound with a complex structure that includes an amino group, a methyl group, and an octoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-octoxybenzaldehyde.
Aldol Condensation: The precursor undergoes aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. The pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-(methoxymethyl)-4-(4-octylphenyl)butan-1-ol: A similar compound with a methoxymethyl group instead of a methyl group.
2-amino-4-(4-octylphenyl)butan-1-ol: Lacks the methyl group present in (2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C19H33NO2 |
|---|---|
分子量 |
307.5 g/mol |
IUPAC名 |
(2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C19H33NO2/c1-3-4-5-6-7-8-15-22-18-11-9-17(10-12-18)13-14-19(2,20)16-21/h9-12,21H,3-8,13-16,20H2,1-2H3/t19-/m1/s1 |
InChIキー |
UOUIDRKRKCMRBF-LJQANCHMSA-N |
異性体SMILES |
CCCCCCCCOC1=CC=C(C=C1)CC[C@](C)(CO)N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)CCC(C)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


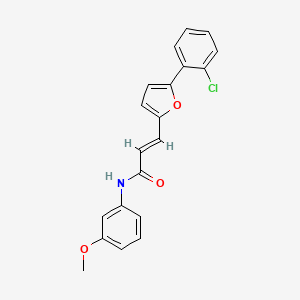
![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)
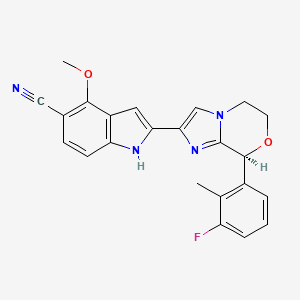

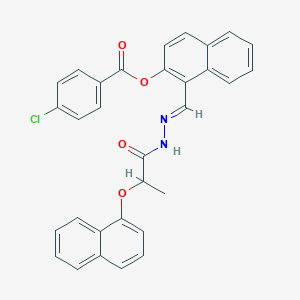

![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
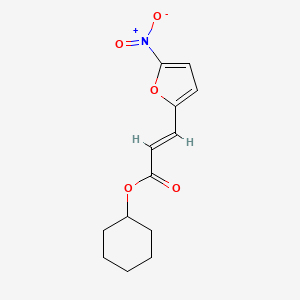
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
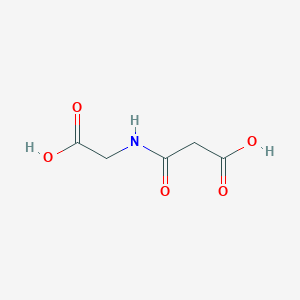
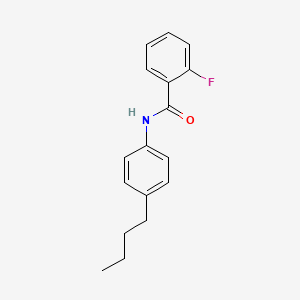

![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
